

Best practices for long-term storage and handling of Ensitrelvir Fumarate

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Compound of Interest

Compound Name: Ensitrelvir Fumarate

Cat. No.: B10829017

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Technical Support Center: Ensitrelvir Fumarate

Welcome to the Technical Support Center for **Ensitrelvir Fumarate**. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for long-term storage and handling, as well as troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **Ensitrelvir Fumarate** powder?

For long-term stability, **Ensitrelvir Fumarate** in its solid powder form should be stored at -20°C in a dry, dark environment.^{[1][2]} Properly stored, the powder is stable for over two years.^[3]

Q2: How should I prepare and store stock solutions of **Ensitrelvir Fumarate**?

Ensitrelvir Fumarate is soluble in DMSO.^[4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To ensure complete dissolution, gentle warming and sonication may be necessary. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.^{[1][5]} When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.^[4]

Q3: What are the best practices for handling **Ensitrelvir Fumarate** in the laboratory?

As a precautionary measure, it is recommended to handle **Ensitrelvir Fumarate** in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Q4: Is **Ensitrelvir Fumarate** sensitive to light?

While specific photostability data is not extensively published, it is a general best practice for all pharmaceutical compounds to be protected from light to prevent potential degradation. Therefore, it is recommended to store both the solid compound and solutions in light-protecting containers or in the dark.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|--|
| Precipitation of Ensitrelvir Fumarate in cell culture media. | - The final concentration of DMSO in the media is too high, causing the compound to crash out. - The aqueous solubility of Ensitrelvir Fumarate is low. - Interaction with components in the cell culture media or serum. | - Ensure the final DMSO concentration in your cell culture media is low, typically $\leq 0.5\%$. - Prepare intermediate dilutions of the stock solution in your cell culture medium before adding to the final culture. - Pre-warm the cell culture media before adding the compound solution. - If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween 80 for in vivo studies, which may be adapted for in vitro use with appropriate controls.[6] |
| Inconsistent or lower than expected activity in enzymatic assays. | - Degradation of the compound due to improper storage or handling. - Inaccurate concentration of the stock solution. - The pH of the assay buffer is not optimal for compound stability. | - Use freshly thawed aliquots of the stock solution for each experiment. - Verify the concentration of your stock solution using a spectrophotometer if possible. - A preliminary stability test of Ensitrelvir intermediates showed stability under weakly acidic conditions (pH 4).[7] While the final compound's full pH stability profile is not published, it is advisable to maintain a pH close to physiological conditions (pH 7.4) for cellular assays. |
| High background signal or false positives in screening | - Intrinsic fluorescence of Ensitrelvir Fumarate at the | - Run a control experiment with Ensitrelvir Fumarate in the |

assays.

assay wavelengths. - Non-specific inhibition of the reporter enzyme or protein.

absence of the enzyme or substrate to check for autofluorescence. - Perform counter-screens to identify compounds that interfere with the assay technology itself.

Physicochemical Properties of Ensitrelvir Fumarate

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₂₆ H ₂₁ ClF ₃ N ₉ O ₆ | [8] |
| Molecular Weight | 647.95 g/mol | [8] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [4] |

Experimental Protocols

Detailed Protocol for SARS-CoV-2 3CLpro FRET-Based Inhibition Assay

This protocol is adapted from established methods for screening 3CL protease inhibitors.

Materials:

- Recombinant SARS-CoV-2 3CL protease (3CLpro)
- Fluorogenic substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)
- Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- **Ensitrelvir Fumarate** stock solution (10 mM in DMSO)
- 384-well black plates
- Fluorescence plate reader

Procedure:

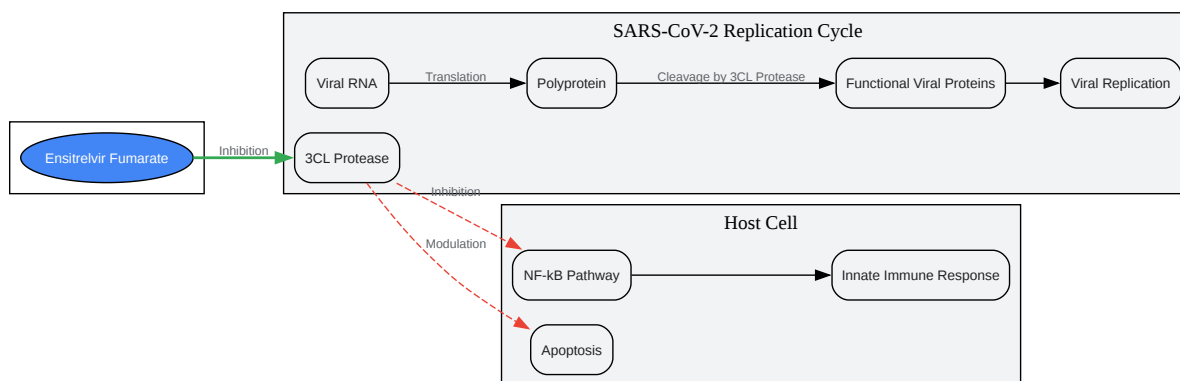
- Compound Preparation:
 - Perform serial dilutions of the **Ensitrelevir Fumarate** stock solution in DMSO to create a concentration gradient.
 - Further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
- Assay Reaction:
 - Add 5 μ L of the diluted **Ensitrelevir Fumarate** or DMSO (for control) to the wells of a 384-well plate.
 - Add 10 μ L of 3CLpro solution (final concentration \sim 50 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
 - Initiate the reaction by adding 5 μ L of the fluorogenic substrate (final concentration \sim 20 μ M).
- Data Acquisition:
 - Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.
- Data Analysis:
 - Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
 - Calculate the percentage of inhibition using the following formula: % Inhibition = $[1 - (v_{\text{inhibitor}} / v_{\text{DMSO}})] * 100$
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **Ensitrelevir Fumarate** concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Downstream Cellular Effects

Ensitrelvir Fumarate is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This viral enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting 3CLpro, **Ensitrelvir Fumarate** directly blocks the viral life cycle.

Beyond its direct antiviral effect, the inhibition of 3CLpro can also impact host cellular pathways that are often dysregulated during viral infection. For instance, coronaviral proteases are known to interfere with the host's innate immune response, including the NF- κ B signaling pathway, and can modulate apoptosis. By blocking 3CLpro activity, **Ensitrelvir Fumarate** may help to restore normal cellular function and mitigate virus-induced pathology.

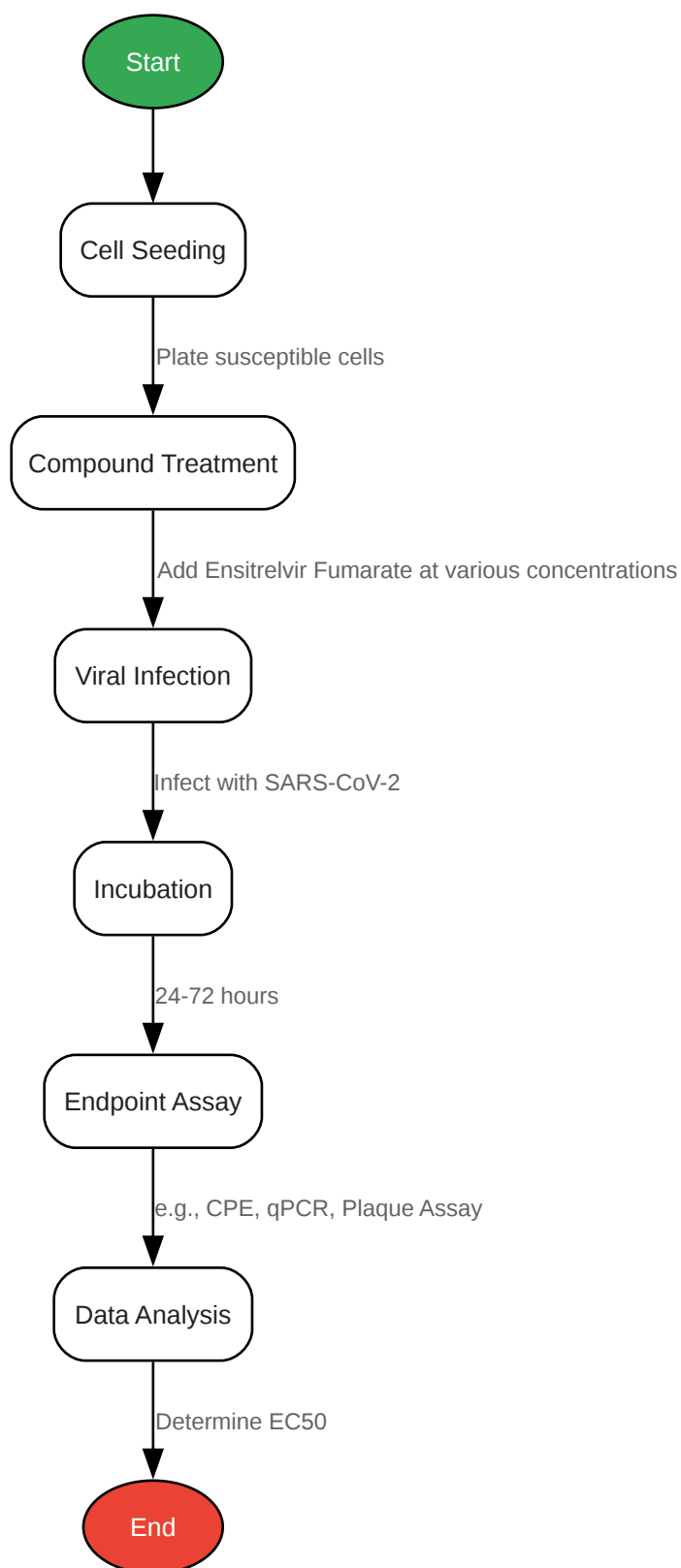


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Caption: Mechanism of action of **Ensitrelvir Fumarate** and its impact on viral replication and host cell pathways.

Experimental Workflow for Antiviral Activity Assessment

The following diagram outlines a typical workflow for evaluating the antiviral efficacy of **Ensitrelvir Fumarate** in a cell-based assay.



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Caption: A generalized workflow for determining the in vitro antiviral activity of **Ensitrelvir Fumarate**.

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